Pemetrexed Diethyl Ester

Descripción general

Descripción

Synthesis Analysis

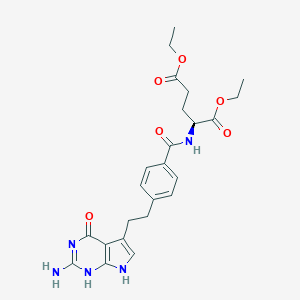

The synthesis of Pemetrexed involves complex multi-step chemical processes. Starting from methyl 4-bromobenzoate and 3-butyn-1-ol, through a series of reactions including palladium(0)-catalyzed coupling, reduction, oxidation, bromination, and cyclocondensation, the key intermediate 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolopyrimidin-5-yl)ethyl]benzoic acid methyl ester is produced. This intermediate undergoes further transformation to yield N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo-pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester, a precursor to Pemetrexed (Cheng Mao-sheng, 2008). Another synthesis pathway starts from p-iodobenzoic acid, undergoing chlorination, esterification, condensation, cyclization, hydrolysis, and saponification, highlighting a convenient process with a higher yield compared to previous methods (Dai Hou-ling & Chen Yu-bin, 2006).

Molecular Structure Analysis

Pemetrexed's molecular structure is complex, with multiple functional groups that contribute to its activity as an antifolate. It inhibits several enzymes involved in folate metabolism and nucleotide synthesis, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, demonstrating its multitargeted mechanism of action (A. Adjei, 2004).

Chemical Reactions and Properties

Pemetrexed's chemical behavior is influenced by its structure, allowing it to interact with and inhibit multiple enzymes by mimicking the natural substrates of these enzymes. Its effectiveness is partly due to its ability to be polyglutamated within cells, leading to prolonged retention and increased efficacy (I. Goldman & R. Zhao, 2002).

Physical Properties Analysis

The physical properties, such as solubility and stability of Pemetrexed diethyl ester, are critical for its formulation and delivery. Pemetrexed exhibits moderate toxicity and has a specific dosing regimen that includes supplementation with folic acid and vitamin B12 to mitigate side effects without compromising its antitumor efficacy (A. Hanauske et al., 2001).

Chemical Properties Analysis

The chemical stability of Pemetrexed in infusion solutions highlights its practical considerations for clinical use. Pemetrexed remains chemically stable for up to 31 days when refrigerated, although it may form microparticulates during prolonged storage, suggesting limitations on storage duration to maintain its quality (Yanping Zhang & L. Trissel, 2006).

Aplicaciones Científicas De Investigación

1. Preparation of High-Purity Pemetrexed

- Summary of Application: Pemetrexed Diethyl Ester is used as an intermediate in the preparation of high-purity Pemetrexed . This process is crucial in the pharmaceutical industry, particularly in the production of cancer treatment drugs .

- Methods of Application: The method involves preparing Pemetrexed Diethyl Ester with high purity, which is then used to produce Pemetrexed Disodium Salt .

- Results or Outcomes: The method results in the production of high-purity Pemetrexed, which is essential in the development of effective cancer treatment drugs .

2. Preparation of Stable Amorphous Pemetrexed Disodium

- Summary of Application: Pemetrexed Diethyl Ester is used in the preparation of stable amorphous Pemetrexed Disodium of pharmaceutical purity . This form of Pemetrexed Disodium is used in the production of cancer treatment drugs .

- Methods of Application: The method involves the use of Pemetrexed Diethyl Ester in the preparation of Pemetrexed Disodium . The process is optimized to produce a stable amorphous form of the compound .

- Results or Outcomes: The method results in the production of stable amorphous Pemetrexed Disodium of pharmaceutical purity . This form of the compound is used in the production of cancer treatment drugs .

3. Preparation of New Polymorphic Forms of Pemetrexed

- Summary of Application: Pemetrexed Diethyl Ester is used in the preparation of new polymorphic forms of Pemetrexed Diacid . These new forms are used for the preparation of pharmaceutically pure amorphous and hemipentahydrate forms of Pemetrexed Disodium .

- Methods of Application: The method involves the use of Pemetrexed Diethyl Ester in the preparation of new polymorphic forms of Pemetrexed Diacid . These new forms are then used to prepare pharmaceutically pure amorphous and hemipentahydrate forms of Pemetrexed Disodium .

4. Pemetrexed Impurity Profiling

- Summary of Application: Pemetrexed Diethyl Ester is used in Pemetrexed impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines .

- Methods of Application: The method involves the use of Pemetrexed Diethyl Ester as a working standard or secondary reference standard .

5. Treatment of Malignant Pleural Mesothelioma (MPM) and Non-Small Cell Lung Cancer (NSCLC)

- Summary of Application: A pharmaceutical product containing Pemetrexed Disodium, which can be synthesized from Pemetrexed Diethyl Ester, is used for the treatment of MPM in combination with cisplatin and as a second-line agent for the treatment of advanced or metastatic NSCLC .

- Methods of Application: The method involves the use of a pharmaceutical product containing Pemetrexed Disodium in the treatment of MPM and NSCLC .

- Results or Outcomes: The method results in the effective treatment of MPM and NSCLC, improving patient outcomes .

Safety And Hazards

Pemetrexed, a related compound, is classified as a hazardous substance. It is extremely flammable and harmful if swallowed. It may cause respiratory irritation, drowsiness, or dizziness. It may be harmful if swallowed and enters airways, and may cause damage to organs through prolonged or repeated exposure .

Propiedades

IUPAC Name |

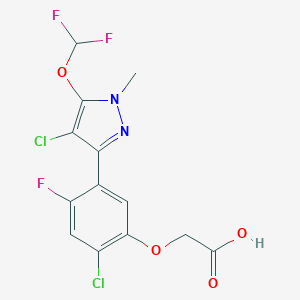

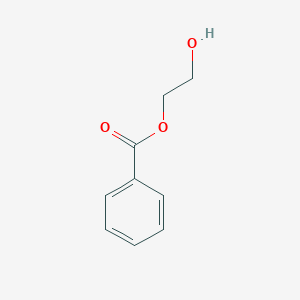

diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O6/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJAOZLLEHXUBF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pemetrexed Diethyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate](/img/structure/B41818.png)